Product packaging for Sodium stibogluconate(Cat. No.:CAS No. 16037-91-5)

Sodium stibogluconate

Cat. No.: B1662476
CAS No.: 16037-91-5
M. Wt: 720.80 g/mol
InChI Key: ZIYJALGHGOUMPU-LZBQIKKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory of Sodium Stibogluconate (B12781985) in Scientific Inquiry

The journey of sodium stibogluconate in the scientific landscape began in the mid-20th century. It was synthesized in 1937, and by the 1940s, it was in medical use for treating leishmaniasis, a parasitic disease. wikipedia.orgnih.gov Initially developed as a less toxic alternative to earlier antimony compounds, its synthesis was a crucial step forward in chemotherapy for this neglected tropical disease. nih.gov The compound, also known by the brand name Pentostam, became a first-line treatment for various forms of leishmaniasis, including visceral, cutaneous, and mucosal types. wikipedia.orgdermnetnz.orgresearchgate.net

The chemical structure of this compound is complex and not definitively established, often represented as an idealized structure. wikipedia.orgacs.org It is understood to be a mixture of antimony compounds in solution, though the therapeutic activity is believed to stem from a single antimony center. wikipedia.org The development of this drug was a significant milestone, particularly during World War II, where it was urgently needed for Allied troops. wikipedia.org Over the decades, research has continued to evolve, particularly in response to the emergence of drug resistance in Leishmania parasites. researchgate.netias.ac.in

Significance of this compound in Antiparasitic and Antineoplastic Research Contexts

The primary significance of this compound lies in its role as an antiparasitic agent, specifically against protozoa of the genus Leishmania. acs.orgpatsnap.com For many years, it was the cornerstone of leishmaniasis treatment. researchgate.netpatsnap.com The mechanism of its antiparasitic action is not fully elucidated but is thought to involve the inhibition of macromolecular synthesis in the parasite. Research suggests that it reduces the availability of ATP and GTP, essential energy-carrying molecules, by likely inhibiting the citric acid cycle and glycolysis. wikipedia.orgnih.gov Studies have shown that exposure to this compound leads to a significant decrease in the incorporation of labels into the parasite's DNA, RNA, and proteins. nih.gov The pentavalent antimony (Sb(V)) in the compound is believed to be reduced to the more toxic trivalent form (Sb(III)) within the parasite to exert its effect. researchgate.netacs.org

More recently, scientific inquiry has expanded to investigate the potential of this compound as an antineoplastic, or anticancer, agent. dermnetnz.orgdrugbank.com This line of research has revealed that the compound can act as a protein tyrosine phosphatase (PTP) inhibitor. oup.comnih.gov PTPs are enzymes that can negatively regulate signaling pathways involved in cell growth and proliferation. By inhibiting these enzymes, this compound can enhance the effects of other cancer therapies, such as interferons. nih.govaai.org Studies have shown that in combination with interferon-alpha, this compound can overcome resistance in various human cancer cell lines and even eradicate tumors in animal models. nih.govaai.org This dual role highlights the compound's versatility and ongoing importance in biomedical research.

Detailed Research Findings

Research AreaKey Findings
Antiparasitic Mechanism The mechanism is not fully understood but is believed to involve the inhibition of macromolecular synthesis by reducing available ATP and GTP. wikipedia.org This is likely a secondary effect of inhibiting the citric acid cycle and glycolysis. wikipedia.org The pentavalent antimony (Sb(V)) is thought to be reduced to the active trivalent form (Sb(III)) inside the parasite. researchgate.net
Antineoplastic Mechanism This compound acts as an inhibitor of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. nih.gov This inhibition enhances the signaling of interferons, which have antitumor activity. nih.govaai.org
Leishmaniasis Research It has been a primary treatment for cutaneous, visceral, and mucosal leishmaniasis. dermnetnz.org However, resistance has become a significant clinical issue, particularly in regions like North Bihar, India. researchgate.netias.ac.in Research is ongoing to understand and overcome this resistance, including the use of liposomal formulations to improve efficacy. plos.org
Cancer Research In preclinical studies, this compound in synergy with interferon-alpha has shown the ability to overcome resistance in cancer cell lines and eradicate tumors in mice. nih.govaai.org A Phase I clinical trial has been conducted to evaluate its safety and efficacy in combination with interferon-alpha for patients with solid tumors. nih.govjcancer.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22NaO18Sb2 B1662476 Sodium stibogluconate CAS No. 16037-91-5

Properties

Key on ui mechanism of action

Sodium stibogluconate directly inhibits DNA topoisomerase I leading to inhibition of both DNA replication and transcription.

CAS No.

16037-91-5

Molecular Formula

C12H22NaO18Sb2

Molecular Weight

720.80 g/mol

IUPAC Name

trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid;hydride;nonahydrate

InChI

InChI=1S/2C6H10O7.Na.H2O.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;1H2;;;;;/q2*-2;;;;;;2*+2/t2*2-,3-,4+,5-;;;;;;;/m11......./s1

InChI Key

ZIYJALGHGOUMPU-LZBQIKKXSA-N

SMILES

C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)[O-])O)C(CO)O)C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+]

Isomeric SMILES

C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@@H]([C@@H]([C@@H](O2)C(=O)O)O)[C@@H](CO)O)C(=O)O)O)O)O.O.[Na]

Canonical SMILES

C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O.O.[Na]

Appearance

Assay:≥95%A crysatlline solid

Synonyms

Antimony Gluconate Sodium
Antimony Gluconic Acid
Antimony Sodium Gluconate
Antimony Sodium Gluconates
Myostibin
Pentostam
Sodium Gluconates, Antimony
Sodium Stibogluconate
Sodium, Stibogluconate
Solustibosan
Stibatin
Stibogluconate Sodium
Stibogluconate, Sodium
Triostam

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Sodium Stibogluconate

Elucidation of Antimony Valence State and Bioactivation

The prevailing understanding is that sodium stibogluconate (B12781985) acts as a prodrug, requiring reduction from its pentavalent antimony (Sb(V)) state to the more toxic trivalent antimony (Sb(III)) form to exert its leishmanicidal effect. nih.gov This bioactivation is a critical step in the drug's mechanism of action.

Investigation of Pentavalent to Trivalent Antimony Reduction for Biological Activity

Initial research indicated that Sb(V) itself has minimal intrinsic activity against Leishmania parasites. The active form, Sb(III), is significantly more toxic to the parasite. This necessity for reduction is a key feature of its pharmacology. The process of bioactivation is influenced by the physiological environment, with factors such as pH and the presence of thiols playing a crucial role. Studies have shown that the reduction of Sb(V) to Sb(III) is more efficient under the mildly acidic conditions found within the phagolysosomes of macrophages, where the Leishmania amastigotes reside. researchgate.net

Research on Controversies in Reduction Site (Amastigote vs. Macrophage) and Mechanism (Enzymatic vs. Non-enzymatic)

Significant scientific debate surrounds the precise location and method of Sb(V) reduction. Evidence suggests that this critical conversion may occur in both the host macrophage and the parasite itself, through both enzymatic and non-enzymatic pathways.

The macrophage is proposed as a primary site for reduction, where the acidic environment of the phagolysosome and the presence of host cell thiols, such as glutathione (B108866) (GSH), facilitate the conversion of Sb(V) to Sb(III). nih.gov This reduced form can then be taken up by the amastigote. Conversely, other studies provide strong evidence for the amastigote as a key site of reduction. The parasite possesses its own unique thiol, trypanothione (B104310), which can efficiently reduce Sb(V). nih.govresearchgate.net Furthermore, the amastigote form of the parasite appears to be more susceptible to Sb(V) than the promastigote form, suggesting a stage-specific reduction capability. nih.gov

The mechanism of reduction is also a subject of controversy, with compelling arguments for both non-enzymatic and enzymatic processes.

Non-enzymatic Reduction: This pathway involves the direct reduction of Sb(V) by endogenous thiols. Key molecules implicated in this process include glutathione in the macrophage and trypanothione within the Leishmania parasite. nih.govresearchgate.net The acidic pH of the phagolysosome enhances the reducing potential of these thiols.

Enzymatic Reduction: Several parasitic enzymes have been identified that may catalyze the reduction of Sb(V). These include Thiol-dependent reductase 1 (TDR1) and Arsenate reductase 2 (ACR2). These enzymes utilize thiols as co-factors to facilitate the conversion to the active Sb(III) form.

The following table summarizes the key points of controversy surrounding the bioactivation of sodium stibogluconate:

FeatureAmastigote as Reduction SiteMacrophage as Reduction SiteNon-Enzymatic MechanismEnzymatic Mechanism
Key Evidence Higher susceptibility of amastigotes to Sb(V). Presence of trypanothione.Acidic environment of phagolysosome. Presence of glutathione.Direct reduction by thiols like glutathione and trypanothione.Catalysis by parasitic enzymes like TDR1 and ACR2.
Supporting Factors Stage-specific reduction capability.Favorable acidic pH for thiol-mediated reduction.pH-dependent reaction kinetics.Identification and characterization of specific reductase enzymes.

Disruption of Parasitic Macromolecular Biosynthesis

Once converted to its active trivalent form, antimony exerts its cytotoxic effects by interfering with several essential biochemical pathways in the Leishmania parasite, leading to a shutdown of macromolecular biosynthesis and ultimately, cell death.

Inhibition of DNA Replication and Transcription Processes

One of the primary modes of action of activated this compound is the disruption of DNA and RNA synthesis. drugbank.comnih.govnih.gov This interference with the parasite's genetic machinery is a critical blow to its survival and proliferation. Research has demonstrated a significant decrease in the incorporation of labeled precursors into both DNA and RNA following exposure to the drug. nih.govnih.gov

Suppression of Parasitic RNA and Protein Synthesis

In addition to its effects on nucleic acid synthesis, this compound also potently inhibits protein synthesis. nih.govnih.gov This broad-spectrum inhibition of macromolecular synthesis is a consequence of the depletion of essential precursors and energy sources. Studies have shown that the drug leads to a significant reduction in the levels of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), the primary energy currencies of the cell. nih.govwikipedia.orgdermnetnz.org This energy deficit directly impacts the energetically expensive processes of RNA and protein synthesis.

The following table provides an overview of the inhibitory effects of this compound on macromolecular biosynthesis in Leishmania mexicana, based on a 4-hour exposure to 500 micrograms of Sb per ml:

MacromoleculePercentage Decrease in Labeled Precursor Incorporation
DNA51% - 65%
RNA51% - 65%
Protein51% - 65%
Purine (B94841) Nucleoside Triphosphates (ATP & GTP)56% - 65%

Data sourced from studies on Leishmania mexicana. nih.govnih.govwikipedia.org

Direct Inhibition of Parasitic DNA Topoisomerase I

A more specific molecular target of this compound has been identified as DNA topoisomerase I. drugbank.com This essential enzyme is responsible for relaxing the supercoiled DNA, a necessary step for both DNA replication and transcription. By directly inhibiting the activity of parasitic DNA topoisomerase I, this compound effectively blocks these fundamental processes, leading to a cessation of cell division and gene expression. drugbank.com This targeted inhibition provides a more precise mechanism for the observed disruption of DNA-related activities.

Perturbation of Parasitic Energy Metabolism

This compound significantly compromises the energy-generating pathways of the Leishmania parasite, targeting the synthesis of essential high-energy molecules and crippling key metabolic cycles. This disruption of energy metabolism is a critical component of its therapeutic action.

Impact on Purine Nucleoside Triphosphate (ATP, GTP) Synthesis Pathways

A primary mechanism of this compound is the impairment of the parasite's ability to produce adenosine triphosphate (ATP) and guanosine triphosphate (GTP), the universal energy currency of the cell. drugbank.comdermnetnz.org In vitro studies have demonstrated that exposure of Leishmania amastigotes to this compound leads to a substantial decrease in the levels of these purine nucleoside triphosphates. drugbank.com Research has shown a reduction of 56-65% in the incorporation of labels into ATP and GTP after a four-hour exposure to the drug. wikipedia.orgnih.gov This drastic reduction in ATP and GTP synthesis is believed to be a significant contributor to the subsequent decrease in DNA, RNA, and protein synthesis, ultimately hindering parasite replication and survival. drugbank.comnih.gov

The table below summarizes the observed effects of this compound on purine nucleoside triphosphate levels in Leishmania mexicana.

ParameterObservationReference
ATP and GTP Synthesis56-65% reduction in label incorporation wikipedia.orgnih.gov
Downstream Effects>50% decrease in DNA, RNA, and protein synthesis drugbank.com

Research into Inhibition of Glycolysis and Citric Acid Cycle within Parasites

The reduction in ATP and GTP levels is thought to be a secondary effect of the inhibition of central metabolic pathways, namely glycolysis and the citric acid cycle. wikipedia.orgnih.gov Research investigating the biochemical effects of this compound on Leishmania mexicana amastigotes has provided evidence for the specific inhibition of glucose catabolism through the glycolytic pathway. nih.gov One study revealed that the formation of CO2 from radiolabeled glucose was significantly inhibited, suggesting a disruption in glycolysis. nih.gov However, the same study indicated that the citric acid cycle was less affected. nih.gov Further experiments have suggested that the inhibition of both glycolysis and the citric acid cycle may contribute to the parasite's inability to phosphorylate ADP to ATP. nih.gov

Disruption of Fatty Acid Beta-Oxidation in Parasitic Cells

The following table presents the inhibitory effects of this compound on key metabolic pathways in Leishmania mexicana amastigotes.

Metabolic PathwaySubstrateInhibition of CO2 FormationReference
Glycolysis[6-14C]glucose69% nih.gov
Fatty Acid Beta-Oxidation[1-14C]palmitate67% nih.gov
Citric Acid Cycle[2-14C]acetate<15% nih.gov

Induction of Oxidative Stress and Programmed Cell Death in Parasites

Beyond its effects on energy metabolism, this compound also induces a state of severe oxidative stress within the parasite, overwhelming its antioxidant defenses and triggering pathways of programmed cell death.

Mechanisms of Reactive Oxygen Species (ROS) Generation

This compound is known to promote the generation of reactive oxygen species (ROS) within Leishmania parasites. patsnap.com The exact mechanisms are complex and may involve multiple pathways. One proposed mechanism is the drug's ability to prime the respiratory burst in host phagocytes, leading to an increased production of superoxide (B77818) anions and other ROS. researchgate.netnih.gov Studies have shown that this compound treatment enhances the production of ROS in both infected and uninfected murine models. researchgate.net Furthermore, research on Leishmania donovani-infected macrophages has demonstrated that sodium antimony gluconate, a related compound, induces ROS production through the activation of intracellular signaling pathways, including phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK). nih.gov This surge in ROS can cause widespread damage to vital cellular components such as lipids, proteins, and nucleic acids. patsnap.com

Impairment of Parasitic Antioxidant Defense Systems

Leishmania parasites possess sophisticated antioxidant defense systems to counteract the damaging effects of ROS. A key component of this system is the enzyme trypanothione reductase. patsnap.com this compound is believed to impair the function of this crucial enzyme and other antioxidant systems like superoxide dismutase. patsnap.com By compromising the parasite's ability to neutralize ROS, the drug exacerbates the state of oxidative stress. This impairment of the antioxidant defense system potentiates the toxic effects of the generated ROS, contributing significantly to the parasite's demise and leading to apoptosis, or programmed cell death. patsnap.com

Modulation of Host-Parasite Interactions and Immune Responses

Beyond its direct effects on the parasite, this compound also plays a crucial role in modulating the host's immune response, shifting the balance towards a more effective anti-leishmanial state.

This compound has been observed to modulate the activity of macrophages, the primary host cells for Leishmania. patsnap.com The drug can enhance the phagocytic capacity of these immune cells, leading to more efficient engulfment of the parasites. nih.gov Furthermore, this compound can stimulate macrophages to produce higher levels of reactive oxygen species, augmenting their innate killing mechanisms. patsnap.comnih.gov Interestingly, the inhibitory action of the drug appears to be more potent against the amastigote stage of the parasite residing within macrophages, suggesting that the drug's efficacy is mediated through the host cell. nih.govnih.gov

FormulationUptake by Macrophages (µg / 2 x 10^4 cells)
Plain this compound Solution8.73 ± 0.89
This compound in Nano-deformable Liposomes81.69 ± 1.73

This table illustrates the enhanced uptake of this compound by macrophages when delivered in a nano-deformable liposome (B1194612) formulation compared to a plain solution, as demonstrated in a study on Leishmania tropica.

A critical aspect of this compound's immunomodulatory effect is its ability to regulate the production of host cytokines. Successful control of Leishmania infection is associated with a strong Th1-type immune response, characterized by the production of cytokines like Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ). Conversely, a Th2-type response, with cytokines such as Interleukin-10 (IL-10) and Interleukin-4 (IL-4), is associated with disease progression.

Research has shown that treatment with this compound, particularly in combination with IFN-γ, can lead to a reduction in the levels of IL-4 and IL-10 transcripts, while increasing the transcripts for the p40 chain of IL-12. nih.gov This shift in the cytokine profile promotes a more effective cell-mediated immune response against the parasite. The therapeutic effect of this combination therapy has been shown to be dependent on the continued production of IL-12. nih.gov

TreatmentEffect on Cytokine mRNA Levels in Lesions
This compound + IFN-γ↓ IL-4, IL-10, TGF-β
↑ IL-12 (p40 chain)

This table summarizes the observed changes in cytokine mRNA levels in leishmanial lesions following combination therapy with this compound and IFN-γ, indicating a shift towards a protective Th1 immune response.

This compound has been shown to enhance the signaling pathway of interferons, which are crucial for an effective anti-leishmanial immune response. Specifically, it can augment the IFN-alpha-induced tyrosine phosphorylation of Stat1 (Signal Transducer and Activator of Transcription 1). nih.gov This is significant because the phosphorylation of Stat1 is a critical step in the IFN signaling cascade, leading to the transcription of genes that mediate antiviral and immunomodulatory effects. The mechanism behind this enhancement is believed to be the inactivation of intracellular phosphatases like SHP-1 and SHP-2, which normally act to negatively regulate IFN signaling. nih.gov By inhibiting these phosphatases, this compound prolongs the phosphorylated, active state of Stat1, thereby amplifying the host's response to interferons.

PhosphataseConcentration for 99% Inhibition
SHP-110 µg/mL
SHP-2100 µg/mL
PTP1B100 µg/mL

This table shows the concentrations of this compound required to achieve 99% inhibition of key protein tyrosine phosphatases, demonstrating its potent inhibitory effect on SHP-1, a negative regulator of IFN signaling.

Effects on Host Protein Tyrosine Phosphatases (PTPases)

This compound, a pentavalent antimonial compound, has been identified as a potent inhibitor of protein tyrosine phosphatases (PTPases), which are crucial negative regulators in cytokine signaling pathways. oup.comnih.govoup.com This inhibitory action provides novel insights into the pharmacological effects of the drug beyond its traditional use in leishmaniasis. By targeting PTPases, this compound can augment cytokine responses, suggesting a broader role in modulating the host's immune system. oup.comnih.gov

Research on Inhibition of SHP-1, SHP-2, and PTP1B

In vitro assays have demonstrated that this compound is a powerful inhibitor of several key PTPases, including Src homology PTPase 1 (SHP-1), SHP-2, and PTP1B. oup.comnih.gov Research has shown that at a concentration of 10 µg/ml, which is a therapeutic level for leishmaniasis, this compound can inhibit 99% of SHP-1 activity. oup.comglpbio.com To achieve a similar degree of inhibition for SHP-2 and PTP1B, higher concentrations of the drug are required. oup.comglpbio.com The inhibition of these cellular PTPases is further supported by the drug's ability to rapidly induce tyrosine phosphorylation of cellular proteins and enhance cytokine-induced signaling pathways. oup.comnih.gov For instance, it augments Interleukin-3 (IL-3)-induced Janus family kinase 2 (Jak2)/Stat5 tyrosine phosphorylation and the proliferation of Baf3 cells. oup.comglpbio.com

Table 1: Inhibition of PTPases by this compound

PTPase Concentration for ~99% Inhibition Reference
SHP-1 10 µg/ml oup.comglpbio.com
SHP-2 100 µg/ml oup.comglpbio.com

| PTP1B | 100 µg/ml | oup.comglpbio.com |

Specificity and Differential Sensitivities in PTPase Inhibition

A key finding is the differential sensitivity of various PTPases to this compound. oup.comnih.gov SHP-1 is the most sensitive, being almost completely inhibited at a concentration of 10 µg/ml. oup.com In contrast, SHP-2 and PTP1B require approximately ten-fold higher concentrations (100 µg/ml) to achieve the same level of inhibition. oup.comnih.gov This demonstrates a degree of specificity in the drug's action against different PTPases.

Furthermore, this compound shows no significant inhibitory activity against dual-specificity protein tyrosine phosphatases, such as mitogen-activated protein kinase phosphatase 1 (MKP1). oup.com This selectivity highlights that the drug does not act as a universal phosphatase inhibitor but targets specific PTPases. The varying levels of inhibition suggest that the structural or conformational differences among the catalytic domains of these enzymes influence their interaction with the drug. google.com

Targeting of PTPase Catalytic Domains by this compound

Evidence strongly suggests that this compound directly targets the catalytic domain of PTPases. oup.com Studies using a mutant protein containing only the SHP-1 PTPase domain found that the drug exhibited similar inhibitory activity as it did on the full-length SHP-1 protein. oup.comnih.gov This indicates that the SH2 domains and the C-terminal region of SHP-1 are not required for the inhibition to occur. oup.com

Moreover, the interaction between this compound and the PTPase appears to be robust, forming a stable complex. oup.comnih.gov The in vitro inhibition of SHP-1 by the drug could not be reversed by a washing process that is effective in relieving the inhibition caused by the reversible inhibitor suramin. oup.comnih.gov This suggests an irreversible or very tightly bound interaction, potentially involving the organic fragment of this compound complementing the PTPase catalytic domain to facilitate an interaction between the antimony component and a critical cysteine residue within the active site. google.com

Interference with Parasitic Intracellular Signaling Pathways

Beyond its effects on host enzymes, this compound is also thought to disrupt the intracellular signaling pathways of the Leishmania parasite. patsnap.com By interfering with these critical regulatory networks, the drug impairs the parasite's ability to manage essential functions such as cell division, differentiation, and its response to environmental stresses. patsnap.com This disruption acts as a debilitating factor, rendering the parasite more vulnerable to both the host's immune response and the direct toxic effects of the drug itself. patsnap.com The precise molecular targets within these parasitic signaling cascades are a subject of ongoing investigation. patsnap.com

Interactions with Parasitic Thiol Metabolism (Glutathione and Trypanothione Systems)

The mechanism of action of this compound is also linked to its interference with the parasite's thiol metabolism, which is essential for maintaining redox balance and protecting against oxidative stress. patsnap.comnih.gov Leishmania parasites rely on a unique thiol system based on trypanothione, as well as glutathione (GSH), to defend against oxidative damage. patsnap.comnih.gov

This compound is believed to impair the function of the parasite's antioxidant defense systems. patsnap.com One of the proposed mechanisms is the inhibition of key enzymes within this network, such as trypanothione reductase. patsnap.com It has also been suggested that the drug may act by binding directly to thiol groups (–SH) within the parasite. dermnetnz.org

Resistance to antimonials in Leishmania has been associated with increased levels of intracellular thiols like trypanothione and glutathione. nih.gov Studies have explored the role of glutathione in resistance, with findings indicating that inhibiting glutathione biosynthesis can influence the in vivo susceptibility of Leishmania donovani to this compound. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
Glutathione
Guanosine triphosphate
Interleukin-3
Mitogen-activated protein kinase phosphatase 1
PTP1B
SHP-1
SHP-2
This compound
Suramin
Trypanothione

Molecular Mechanisms of Resistance to Sodium Stibogluconate

Alterations in Drug Uptake and Efflux Mechanisms

One of the primary ways Leishmania parasites develop resistance to sodium stibogluconate (B12781985) is by modifying the transport of the drug across their cellular membranes. This involves either reducing the uptake of the active form of the drug or actively pumping it out of the cell.

Role of Drug Transporters and Permeability Barrier Modifications

A key factor in antimony resistance is the activity of ATP-binding cassette (ABC) transporters. nih.gov These proteins function as efflux pumps, actively removing xenobiotics, including antimonial drugs, from the parasite's cytoplasm. One of the most well-characterized ABC transporters in Leishmania is the Multidrug Resistance Protein A (MRPA) or P-glycoprotein A (PGPA). nih.govoup.com Overexpression of the MRPA gene, often through gene amplification on an extrachromosomal circle, is a common feature in both laboratory-selected and clinical antimony-resistant isolates. oup.comnih.gov

MRPA is localized to intracellular membrane vesicles, likely near the flagellar pocket, a site of endocytosis and exocytosis. cambridge.org It is believed to confer resistance by sequestering trivalent antimony [Sb(III)], the active form of the drug, after it has been conjugated to intracellular thiols like trypanothione (B104310), into these vesicles for subsequent expulsion from the cell. nih.govcambridge.org This sequestration prevents the drug from reaching its intracellular targets. oup.com In addition to MRPA, other ABC transporters such as MDR1 have been implicated in antimony resistance in clinical isolates, highlighting the diverse strategies employed by the parasite to reduce intracellular drug concentration. nih.gov Modifications to the parasite's plasma membrane have also been suggested as a potential mechanism of resistance, possibly by altering the permeability and reducing passive drug entry. nih.gov

Impact of Aquaglycoporin 1 Expression Levels

Sodium stibogluconate is a prodrug; its pentavalent form [Sb(V)] is relatively non-toxic and must be reduced to the highly active trivalent form [Sb(III)] to exert its leishmanicidal effect. nih.govnih.gov The primary route of entry for Sb(III) into the Leishmania parasite is through a membrane channel protein called Aquaglycoporin 1 (AQP1). nih.govoup.com Consequently, alterations in the function or expression of AQP1 are a critical mechanism of resistance.

Resistant parasites frequently exhibit decreased intracellular accumulation of antimony, which is directly linked to changes in AQP1. frontiersin.org Several mechanisms can lead to reduced AQP1 function:

Downregulation of Expression: Many resistant clinical isolates show significantly reduced levels of AQP1 mRNA, leading to fewer channels on the parasite surface and thus, diminished uptake of Sb(III). nih.govoup.com

Gene Mutations: Point mutations or small insertions/deletions (indels) within the AQP1 gene can result in a non-functional or truncated protein. nih.govoup.com For instance, a homozygous two-nucleotide insertion in the AQP1 gene has been identified in resistant clinical isolates of L. donovani. nih.govoup.comnih.gov Experimental correction of this mutation using CRISPR-Cas9 genome editing restored drug sensitivity, proving its direct role in resistance. nih.govoup.comnih.gov

Gene Deletion: Although less common in clinical isolates, complete deletion of the AQP1 gene in laboratory strains renders the parasites highly resistant to Sb(III). nih.gov

Interestingly, some resistant isolates have been found with increased copy numbers of the AQP1 gene or even elevated mRNA levels, suggesting that in these cases, post-transcriptional regulation or the presence of inactivating mutations are the primary drivers of resistance, rather than simply a lack of transcription. nih.govnih.gov

Mechanism Gene/Protein Involved Effect on Drug Action References
Increased Efflux MRPA (ABC Transporter)Sequesters and expels Sb(III)-thiol conjugates from the cell. nih.govoup.comcambridge.org
Decreased Influx Aquaglycoporin 1 (AQP1)Reduced expression or inactivating mutations prevent uptake of active Sb(III). nih.govoup.comoup.com

Modifications in Drug Activation and Detoxification Pathways

Beyond controlling the entry and exit of the drug, resistant parasites have evolved mechanisms to interfere with its metabolic activation and to neutralize its toxic form more efficiently.

Impaired Biological Reduction of Pentavalent Antimony to Trivalent Antimony

The conversion of the prodrug Sb(V) to the active drug Sb(III) is a crucial step for the drug's efficacy. nih.govnih.gov This reduction can occur both within the host macrophage and inside the parasite itself. nih.gov Resistance can arise when this activation step is compromised. nih.gov Studies have shown that the antimonial reduction activity in resistant L. donovani amastigotes is impaired. nih.gov

This reduction process is mediated by the parasite's thiol-based redox system. nih.gov Thiols such as glutathione (B108866) (GSH) and, more importantly in Leishmania, trypanothione [T(SH)₂], can non-enzymatically reduce Sb(V) to Sb(III), a reaction favored by the acidic environment of the macrophage's phagolysosome. nih.gov Additionally, specific enzymes contribute to this process. A parasite-specific thiol-dependent reductase (TDR1) has been identified that efficiently catalyzes the conversion of Sb(V) to Sb(III). nih.gov A decrease in the activity of these reduction pathways, whether enzymatic or non-enzymatic, can lead to lower intracellular concentrations of the active Sb(III), thereby conferring resistance. nih.govnih.gov

Enhanced Detoxification of Trivalent Antimony within Parasites

Once Sb(III) is present inside the parasite, it must be detoxified to prevent cellular damage. The primary detoxification pathway involves the parasite's unique thiol metabolism, centered around trypanothione. nih.govnih.gov Trypanothione is a conjugate of glutathione and spermidine. nih.gov

In resistant parasites, several components of this pathway are often upregulated:

Increased Thiol Levels: Resistant clinical isolates frequently show elevated levels of intracellular thiols, including cysteine, glutathione (GSH), and trypanothione. nih.govoup.com

Upregulation of Biosynthetic Enzymes: The increased thiol levels are often a result of the overexpression of key enzymes in their synthesis pathways, such as γ-glutamylcysteine synthetase (gsh1) and ornithine decarboxylase (ODC). oup.comnih.gov

Formation and Sequestration of Sb-Thiol Conjugates: Sb(III) is detoxified by forming a complex with trypanothione, creating an Sb-[T(SH)₂] conjugate. This complex is then recognized and sequestered by the ABC transporter MRPA into intracellular vesicles, effectively neutralizing and removing the drug from the cytoplasm. nih.govnih.gov

Therefore, an enhanced capacity to synthesize thiols and conjugate them with Sb(III) provides a powerful defense mechanism, allowing the parasite to tolerate higher concentrations of the drug. nih.govresearchgate.net

Mechanism Key Molecules/Enzymes Effect on Drug Action References
Impaired Activation Thiol-dependent reductase (TDR1), TrypanothioneDecreased conversion of inactive Sb(V) to active Sb(III). nih.govnih.gov
Enhanced Detoxification Trypanothione, Glutathione, Cysteine, MRPANeutralization of Sb(III) via conjugation and subsequent sequestration/efflux. nih.govoup.comnih.govnih.gov

Compensatory Responses in Parasitic Biochemistry

In addition to specific mechanisms targeting drug transport and metabolism, Leishmania parasites can develop resistance through broader compensatory changes in their biochemistry that help them survive the drug-induced stress. Antimonials are known to induce oxidative stress by generating reactive oxygen species (ROS). researchgate.net

Resistant parasites often exhibit an enhanced antioxidant defense system. Clinical isolates of L. tropica resistant to antimony have shown significant upregulation of genes involved in antioxidant defense, such as cytosolic and mitochondrial tryparedoxin (cTXN, mTXN), cytosolic and mitochondrial tryparedoxin peroxidase (cTXNPx, mTXNPx), and ascorbate (B8700270) peroxidase (APX). nih.gov This heightened antioxidant capacity allows the parasite to more effectively neutralize the ROS generated by antimony treatment, thus mitigating cellular damage. nih.gov

Furthermore, parasites can adapt their metabolism to cope with the drug. Upregulation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) biosynthesis has been linked to enhanced resistance to oxidative stress and antimony in L. braziliensis. nih.gov While some studies have investigated the role of heat shock proteins (HSPs), such as HSP70, as a response to drug-induced stress, their expression has been found to be largely uniform between sensitive and resistant clinical isolates, though they may still play a general role in stress tolerance. nepjol.infoias.ac.inresearchgate.net These compensatory responses demonstrate the parasite's remarkable metabolic plasticity in adapting to hostile environments created by chemotherapy. frontiersin.org

Upregulation of Thiol-Metabolizing Pathways

A primary defense mechanism against this compound involves the enhancement of thiol metabolism. Thiols, particularly trypanothione (TSH), play a central role in maintaining the parasite's intracellular redox balance and detoxifying heavy metals. frontiersin.orgnih.gov

Leishmania parasites increase their capacity to neutralize the toxic effects of antimony by elevating the levels of intracellular thiols. This is achieved through the upregulation of key enzymes in the trypanothione biosynthesis pathway. Trypanothione, a unique conjugate of glutathione and spermidine, is the principal low-molecular-weight thiol in these parasites. frontiersin.orgportlandpress.com It directly binds to and sequesters SbIII, forming a complex that is then effluxed from the cell, thereby reducing the drug's parasiticidal activity. mdpi.comresearchgate.net

Research has identified several key enzymes whose overexpression is linked to antimony resistance:

Gamma-glutamylcysteine synthetase (γ-GCS): This enzyme catalyzes the first and rate-limiting step in the synthesis of glutathione (GSH), a precursor for trypanothione. frontiersin.orgasm.org Increased expression of the γ-GCS gene leads to higher levels of GSH and subsequently trypanothione, enhancing the parasite's ability to conjugate and neutralize SbIII. frontiersin.orgasm.org

Ornithine decarboxylase (ODC): ODC is a crucial enzyme in the biosynthesis of polyamines like spermidine, which is another essential component of trypanothione. frontiersin.org Overexpression of the ODC gene has been observed in antimony-resistant strains, contributing to an expanded thiol pool. frontiersin.org

Trypanothione Reductase (TRYR or TR): This enzyme is vital for maintaining the reduced state of the trypanothione pool (T(SH)2), which is essential for its antioxidant and detoxification functions. scielo.brplos.org Amplification of the TRYR gene has been reported in some antimony-resistant isolates, leading to higher intracellular trypanothione levels and increased resistance to SbIII. frontiersin.org

Studies on clinical isolates of Leishmania donovani have demonstrated a direct correlation between elevated thiol levels and unresponsiveness to antimony treatment. nih.gov Resistant strains exhibit not only higher basal levels of thiols but also a more rapid regeneration of the thiol pool following exposure to the drug. nih.gov

EnzymeGeneFunction in Thiol MetabolismRole in Resistance
Gamma-glutamylcysteine synthetasegsh1Catalyzes the rate-limiting step of glutathione (GSH) synthesis.Upregulation leads to increased GSH and trypanothione, enhancing SbIII conjugation. frontiersin.orgasm.org
Ornithine decarboxylaseODCRegulates the biosynthesis of polyamines (spermidine), a precursor for trypanothione.Overexpression contributes to an increased trypanothione pool. frontiersin.org
Trypanothione ReductaseTRYRMaintains the trypanothione pool in its reduced, active state.Gene amplification leads to higher levels of reduced trypanothione for SbIII detoxification. frontiersin.orgscielo.br

Activation and Overexpression of Antioxidant Defense Systems

This compound is believed to exert part of its leishmanicidal effect by inducing oxidative stress within the parasite. patsnap.com Consequently, an enhanced antioxidant defense system is a critical component of the resistance mechanism. Leishmania parasites lack catalase and rely heavily on a network of other enzymes to neutralize reactive oxygen species (ROS). mdpi.com Overexpression of these enzymes helps the parasite to withstand the oxidative damage induced by the drug.

Key antioxidant enzymes implicated in this compound resistance include:

Tryparedoxin Peroxidase (TXNPx): This enzyme is crucial for detoxifying peroxides using electrons supplied by tryparedoxin. Overexpression of TXNPx has been shown to confer resistance to SbIII by more efficiently reducing the drug-induced ROS levels. nih.gov

Ascorbate Peroxidase (APX): APX is another important enzyme in the parasite's antioxidant arsenal. Studies have demonstrated that overexpression of APX protects Leishmania braziliensis against the effects of trivalent antimony and hydrogen peroxide. nih.gov

Iron Superoxide (B77818) Dismutase (FeSOD): This enzyme catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. Increased expression of FeSOD has been associated with drug resistance in Leishmania. scielo.br

Resistant parasites, therefore, exhibit a greater tolerance to the oxidative burst they are subjected to within macrophages, which is a key component of the host's immune response and is potentiated by the action of antimonial drugs. plos.orgnih.gov This enhanced capacity to manage oxidative stress contributes significantly to treatment failure. nih.gov

EnzymeFunction in Antioxidant DefenseImplication in Resistance
Tryparedoxin Peroxidase (TXNPx)Detoxifies peroxides.Overexpression reduces ROS levels induced by SbIII exposure. nih.gov
Ascorbate Peroxidase (APX)Reduces hydrogen peroxide.Overexpression protects the parasite against SbIII and H2O2. nih.gov
Iron Superoxide Dismutase (FeSOD)Converts superoxide radicals to less harmful molecules.Increased expression is linked to drug resistance. scielo.br

Genetic and Phenotypic Heterogeneity in Naturally Resistant Parasite Populations

The mechanisms of resistance to this compound are not uniform across all Leishmania parasites. Significant genetic and phenotypic heterogeneity exists among naturally resistant populations, influenced by the parasite species, geographical origin, and the specific drug pressure encountered. plos.org This diversity complicates the identification of universal markers for resistance.

Genetic adaptations contributing to resistance are varied and can include:

Gene Amplification: A common mechanism is the amplification of specific genes or chromosomal regions. The H locus, which contains the MRPA (or PGPA) gene, is frequently found to be amplified in resistant strains. nih.govcambridge.org MRPA encodes an ATP-binding cassette (ABC) transporter involved in the sequestration and efflux of antimony-thiol conjugates. nih.govcambridge.org

Gene Expression Modulation: Resistance is often associated with changes in the expression levels of key genes. A well-documented example is the downregulation of the aquaglyceroporin 1 (AQP1) gene. frontiersin.org AQP1 facilitates the uptake of the active trivalent form of antimony (SbIII) into the parasite cell. frontiersin.orgmdpi.com Reduced expression of AQP1 leads to decreased drug accumulation and is a primary mechanism of resistance in many clinical isolates. frontiersin.orgscielo.br

Single Nucleotide Polymorphisms (SNPs): Mutations in the coding sequences of genes can also lead to resistance. SNPs in the AQP1 gene, for instance, have been identified in some resistant strains, potentially altering the protein's function and reducing SbIII influx. scielo.brnih.gov

The phenotypic consequences of these genetic changes are equally diverse. For example, while upregulation of thiol pathways is a common theme, the specific enzymes that are overexpressed can vary between different resistant populations. plos.org Similarly, the degree of reliance on decreased drug uptake versus increased drug efflux can differ. This heterogeneity means that resistance mechanisms observed in laboratory-selected strains may not always fully represent the situation in clinical isolates from endemic regions. scielo.br Studies comparing different clinical isolates from the Indian subcontinent have revealed distinct molecular signatures of resistance, suggesting that parasites can adapt to drug pressure through multiple evolutionary pathways. plos.org

Structural Elucidation and Chemical Composition of Sodium Stibogluconate

Investigation of the Ambiguity and Heterogeneity of the Compound's Molecular Structure

The precise molecular structure of sodium stibogluconate (B12781985) remains ambiguous, and any single depicted structure is considered an idealization. wikipedia.orgacs.org It is not a singular chemical entity but rather a complex mixture of various antimony compounds. wikipedia.org This inherent heterogeneity is a defining characteristic of the substance. Research has indicated that sodium stibogluconate is a D-gluconate adduct with an indefinite composition, though it generally contains 30% to 34% pentavalent antimony. nih.gov

Historically, a dimeric structure was proposed, featuring two antimony atoms linked by an oxygen atom, with each antimony coordinated to a single gluconate molecule. researchgate.net However, extensive analysis has revealed a more complex reality. The compound is understood to be a collection of carbohydrate-antimony polymers with a wide range of apparent molecular weights. nih.gov This structural ambiguity means that this compound is more accurately described as a family of related molecules rather than a single compound.

Identification and Characterization of Active Chemical Species and Complexes in Solution

Given the heterogeneity of this compound, a key research question has been the identification of the specific chemical species responsible for its activity. It has been speculated that the active species may contain only a single antimony center. wikipedia.org However, experimental evidence suggests that the activity is not limited to a single component of the mixture.

Analysis of Polymeric and Low Molecular Mass Antimony-Gluconate Complexes

Detailed analytical studies utilizing techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have provided insight into the composition of the this compound mixture. nih.govacs.org These investigations have confirmed that the undiluted drug consists primarily of large, polymeric Sb(V)-gluconate complexes. nih.govacs.org

Upon dilution, the solution becomes a dynamic mixture containing not only the large polymeric complexes but also noncomplexed pentavalent antimony (Sb(V)) and a variety of low molecular mass Sb(V)-gluconate complexes. nih.govacs.org These smaller complexes have been identified with various stoichiometries of antimony to gluconate. nih.govacs.org

Complex TypeIdentified Sb(V)-Gluconate Stoichiometries
Low Molecular Mass Complexes1:1, 1:2, 1:3, 2:2, 2:3, 2:4, 3:3, 3:4

This table summarizes the various low molecular mass antimony(V)-gluconate complexes identified in diluted solutions of this compound, as determined by HPLC and mass spectrometry studies. nih.govacs.org

Structural Degradation and Antimony Speciation upon Dilution

The chemical nature of this compound is significantly altered upon dilution. The large, polymeric Sb(V)-gluconate complexes that characterize the original drug formulation are unstable in dilute solutions and undergo degradation. nih.govacs.org This degradation leads to a significant shift in the population of antimony species present.

The resulting diluted solution is a heterogeneous mixture comprising:

Residual large polymeric complexes. nih.govacs.org

Noncomplexed Sb(V). nih.govacs.org

A variety of low molecular mass Sb(V)-gluconate complexes, as detailed in the table above. nih.govacs.org

Over time, the equilibrium within the diluted solution continues to shift. Research has shown that the 1:1 antimony-gluconate complex becomes the most abundant of the low molecular mass species as the dilution ages. nih.govacs.org Computational studies suggest that in these 1:1 complexes, the antimony atom is typically 6-coordinate, adopting conformations that involve tris-coordination with deprotonated hydroxyl groups from the gluconate molecule. nih.govacs.org

ConditionPredominant SpeciesOther Species Present
Original Formulation (Undiluted)Large, polymeric Sb(V)-gluconate complexesN/A
Diluted SolutionDegrading polymeric complexes, increasing low molecular mass complexesNoncomplexed Sb(V), various low molecular mass complexes (1:1, 1:2, 2:2, etc.)
Aged Diluted Solution1:1 Sb(V)-gluconate complex (most abundant low molecular mass species)Other low molecular mass complexes, residual polymers, noncomplexed Sb(V)

This table illustrates the changes in the chemical composition and speciation of this compound as it transitions from its original concentrated form to a diluted and aged solution. nih.govacs.org

Advanced Research Methodologies and Approaches in Sodium Stibogluconate Studies

In Vitro Experimental Models for Mechanistic Investigations

In vitro models provide controlled environments to study the direct effects of sodium stibogluconate (B12781985) on both the parasite and its host cells, facilitating detailed mechanistic investigations.

The two primary developmental stages of the Leishmania parasite, the motile promastigote found in the sandfly vector and the intracellular amastigote residing within vertebrate macrophages, are fundamental tools in sodium stibogluconate research. dtic.mil Promastigotes, which can be grown in cell-free culture media, are often used for initial screening of potential antileishmanial agents due to the simplicity of the system. nih.gov However, amastigotes are the clinically relevant form in the mammalian host, and this compound has been shown to be more active against intramacrophage amastigotes than extracellular promastigotes. dtic.mil Studies have demonstrated that exposure of both promastigotes and amastigotes to this compound leads to a significant decrease in their viability. nih.govnih.gov

To mimic the intracellular environment where the Leishmania amastigotes reside, various mammalian cell lines are utilized as host models. Peritoneal macrophages from mice and human monocyte-derived macrophages are common primary host cells. nih.gov Additionally, immortalized cell lines such as the human monocyte-transformed THP-1, U937, and HL-60 cell lines are widely used. nih.gov These models are instrumental in assessing the activity of this compound against intracellular amastigotes. nih.gov

Interestingly, this compound has also been investigated for its effects on myeloid leukemia cell lines, including NB4, HL-60, and U937. nih.gov These studies have shown that this compound can induce differentiation and inhibit the proliferation of these cancer cells, suggesting a potential for repurposing the drug as an anti-leukemia agent. nih.govamanote.com

Cell LineCell TypeApplication in this compound Research
THP-1Human Monocytic LeukemiaHost cell for Leishmania infection to test drug efficacy against amastigotes.
U937Human Histiocytic LymphomaHost cell model for studying intracellular parasite clearance.
HL-60Human Promyelocytic LeukemiaInvestigating drug-induced differentiation and antiproliferative effects.
NB4Human Acute Promyelocytic LeukemiaStudying the induction of cell differentiation and apoptosis.
Primary MacrophagesMouse Peritoneal or Human Monocyte-DerivedGold standard host cells for in vitro infection and efficacy studies.

The precise biochemical mechanism of this compound is not fully understood, but biochemical and cell-free assays have provided significant insights. wikipedia.orgdrugbank.com Research suggests that its mode of action involves the inhibition of macromolecular synthesis. nih.govnih.gov Studies have shown a reduction in the available ATP and GTP in parasites treated with the drug, likely due to the inhibition of the citric acid cycle and glycolysis. nih.govnih.govwikipedia.org

Cell-free assays have been crucial in identifying specific molecular targets. This compound has been shown to directly inhibit DNA topoisomerase I, an enzyme essential for DNA replication and transcription. drugbank.com Furthermore, it is a potent inhibitor of protein tyrosine phosphatases (PTPases) such as SHP-1, SHP-2, and PTP1B. nih.gov This inhibition of PTPases can augment cytokine responses in hematopoietic cell lines, providing a novel insight into the drug's immunomodulatory effects. nih.gov

Biochemical EffectAssay TypeKey Findings
Macromolecular SynthesisRadiolabeling IncorporationDecreased incorporation of labels into DNA, RNA, and protein. nih.govnih.gov
Energy MetabolismNucleotide Level MeasurementReduction in ATP and GTP levels; increase in AMP, GMP, ADP, and GDP. nih.govnih.govwikipedia.org
Enzyme ActivityIn Vitro PTPase AssayPotent inhibition of SHP-1, SHP-2, and PTP1B. nih.gov
DNA ReplicationTopoisomerase I Activity AssayDirect inhibition of DNA topoisomerase I. drugbank.com

In Vivo Animal Models for Pathophysiological and Efficacy Research

Murine models, particularly using inbred strains like BALB/c mice, are extensively used in leishmaniasis research. nih.govnih.gov These models are well-established for studying both visceral and cutaneous leishmaniasis. nih.gov Mice are susceptible to most strains of Leishmania and allow for reproducible results, making them ideal for testing the efficacy of therapeutic agents like this compound. nih.gov Studies in BALB/c mice infected with Leishmania donovani or Leishmania infantum have been instrumental in evaluating the in vivo activity of different formulations of this compound and understanding its effect on parasite burden in organs like the liver, spleen, and bone marrow. nih.govnih.gov

While murine models are common, other animal models offer unique advantages for studying leishmaniasis and the effects of this compound. The golden hamster is another important model, particularly for visceral leishmaniasis, as it develops a progressive disease that closely mimics human kala-azar. nih.gov Hamsters have been used to demonstrate the efficacy of combination therapies involving this compound. nih.gov For instance, treatment of hamsters infected with Leishmania chagasi with this compound resulted in the complete elimination of parasites from the spleen. nih.gov

Dogs are a natural reservoir for Leishmania infantum, the causative agent of visceral leishmaniasis in many regions. nih.govasm.org Therefore, experimental infection in dogs provides a model that is highly relevant to the natural transmission of the disease. nih.gov Studies in dogs have been used to assess the pharmacokinetics and toxicity of different this compound formulations. asm.org

Animal ModelLeishmania Species StudiedKey Research Applications for this compound
BALB/c MouseL. donovani, L. infantum, L. majorEfficacy testing, immunopathology studies, formulation comparisons. nih.govnih.govresearchgate.net
Golden HamsterL. donovani, L. chagasi, L. amazonensisModeling progressive visceral leishmaniasis, combination therapy evaluation. nih.govnih.gov
DogL. infantumPharmacokinetics, toxicity studies, modeling natural infection. nih.govasm.org

Analytical Techniques for Structural and Speciation Analysis

The investigation of this compound's complex chemical nature and its interactions within biological systems necessitates a suite of advanced analytical methodologies. The polymeric and dynamic nature of the drug in solution, where it exists as a mixture of various antimony (Sb) species, requires techniques that can separate, identify, and quantify these different forms.

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation of the various antimony-containing species present in this compound solutions. Due to the drug's tendency to exist as a complex mixture of polymeric Sb(V)-gluconate complexes that degrade and re-equilibrate upon dilution, HPLC methods are critical for isolating these components for further analysis. nih.govnih.gov

Researchers have employed novel mixed-mode chromatographic systems to achieve separation of complexes with different stoichiometries and their isomers. nih.govnih.gov However, a significant challenge in the HPLC analysis of antimony species is the poor chromatographic recovery, often due to the formation of macromolecules, such as oligomeric and polymeric Sb(V) species, that can interact with the column materials. rsc.orgdtu.dk To overcome this, sample treatment procedures involving acidic hydrolysis with hydrochloric acid, sometimes in the presence of chelating agents like EDTA or citrate, have been developed to break down these larger complexes into more manageable forms for analysis. rsc.orgdtu.dk

A key application of HPLC is its coupling with element-specific detectors, which allows for the precise quantification of antimony in the separated fractions.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an indispensable tool for the highly sensitive and specific elemental analysis of antimony in samples related to this compound studies. Its multi-element capability and low detection limits make it ideal for quantifying trace levels of antimony in biological fluids and tissues. nih.govacs.org

When coupled with HPLC, the resulting HPLC-ICP-MS system provides quantitative speciation of antimony, allowing researchers to determine the concentration of different antimony oxidation states and complexes. rsc.orgdtu.dk This is crucial for understanding the drug's metabolism and the chemical forms that reach the target parasites. For instance, ICP-MS can be used to monitor the two stable isotopes of antimony, ¹²¹Sb and ¹²³Sb, to quantify the element's presence in various samples. nih.gov The technique's high throughput and simple sample preparation requirements also make it suitable for pharmacokinetic studies. nih.gov

Below is a table summarizing typical parameters for the quantitative analysis of antimony in biological samples using ICP-MS.

ParameterValue/ConditionReference
InstrumentAgilent 7700x series ICP-MS nih.gov
Monitored Isotopes¹²¹Sb, ¹¹⁵In (Internal Standard) nih.gov
Sample Digestion1% tetramethylammonium (B1211777) hydroxide/1% EDTA nih.gov
Calibration Range25 - 10,000 ng/mL nih.gov
Method Detection Limit1.6 µg/L in diluted urine/plasma nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that is particularly well-suited for the molecular characterization of the thermally labile and complex species present in this compound. nih.govosti.gov ESI-MS allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the determination of the molecular weights of the various Sb(V)-gluconate complexes. nih.gov

Studies using ESI-MS have confirmed that this compound is not a single entity but a mixture of noncomplexed Sb(V), large polymeric structures, and a variety of low molecular mass Sb(V)-gluconate complexes with different stoichiometries (e.g., 1:1, 1:2, 2:2). nih.govnih.gov This technique has been instrumental in demonstrating that upon dilution, the polymeric drug degrades, with the 1:1 Sb-gluconate complex often becoming the most prevalent low molecular weight species over time. nih.govnih.gov The ability of ESI-MS to analyze complex mixtures makes it a powerful tool for elucidating the chemical identity of the active components of the drug.

Application of Computational Chemistry Approaches for Structure-Activity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has been applied to investigate the structure-activity relationships of the antimony-containing species in this compound. nih.gov These computational methods allow for the theoretical modeling of the three-dimensional structures of the Sb-gluconate complexes and the calculation of their relative stabilities. nih.gov

By computing the structures and free energies of various possible isomers in aqueous solvation models, researchers can deduce the most likely conformations of these species. nih.gov Such studies have revealed that six-coordination is generally preferred over five-coordination for the antimony atom, and the complexes often adopt structures involving tris-coordination of deprotonated hydroxyl groups from the gluconate molecule. nih.gov This information is vital for understanding how the structure of the antimony complexes relates to their biological activity and for the rational design of new antileishmanial drugs.

Molecular Biology and Genetic Manipulation Techniques

The emergence of resistance to this compound in Leishmania parasites has prompted extensive research into the underlying molecular mechanisms. Molecular biology and genetic manipulation techniques are central to identifying the genetic and proteomic changes associated with the resistance phenotype.

Gene Expression and Protein Expression Profiling in Resistant Strains

Comparative analysis of gene and protein expression between susceptible and resistant Leishmania strains has revealed a number of key molecules and pathways involved in drug resistance.

Gene Expression Profiling: Studies on naturally resistant Leishmania donovani isolates have shown differential expression of several genes. itg.be For instance, a six- to sevenfold lower expression of the aquaglyceroporin 1 (AQP1) gene, which is involved in Sb(III) transport, is observed in resistant strains compared to sensitive ones. itg.be Additionally, genes involved in the synthesis of trypanothione (B104310), a key antioxidant in Leishmania, are also affected. Gamma-glutamylcysteine synthetase (GCS) shows a three- to fourfold lower expression, and ornithine decarboxylase (ODC) exhibits a two- to threefold lower expression in resistant intracellular amastigotes. itg.be In some resistant strains, upregulation of γ-GCS has also been reported, suggesting its role in detoxification pathways. nih.gov Furthermore, multidrug resistance protein A (MRPA), an ABC transporter, has been shown to have increased mRNA expression in some resistant isolates. nih.gov

The following table summarizes the differential expression of key genes in this compound-resistant Leishmania.

GeneFunctionChange in Expression in Resistant StrainsFold ChangeOrganismReference
Aquaglyceroporin 1 (AQP1)Sb(III) transportDecreased6-7xL. donovani itg.be
Gamma-glutamylcysteine synthetase (GCS)Trypanothione synthesisDecreased3-4xL. donovani itg.be
Gamma-glutamylcysteine synthetase (γ-GCS)Trypanothione synthesisIncreased20xL. major nih.gov
Ornithine decarboxylase (ODC)Trypanothione synthesisDecreased2-3xL. donovani itg.be
Multidrug resistance protein A (MRPA)Drug effluxIncreased1.5-25.2xL. braziliensis nih.gov

Protein Expression Profiling: Proteomic analyses using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) provide a broader view of the cellular response to drug pressure. A recent in-depth proteomic study of an in vitro-induced trivalent stibogluconate-resistant Leishmania infantum line identified significant changes in the proteome. nih.govurosario.edu.co The findings revealed a complex adaptation in the resistant parasites, involving 165 proteins with increased abundance and 56 with decreased abundance. urosario.edu.co

Upregulated proteins were largely associated with transcription and translation, lipid metabolism, energy metabolism, and peroxisome biogenesis. urosario.edu.co Conversely, proteins linked to metal acquisition and metabolism, particularly iron, were found to be downregulated. urosario.edu.co These results suggest that resistance involves not only direct drug transport and detoxification but also broader metabolic and regulatory adjustments. nih.govurosario.edu.co

The table below highlights some of the key functional categories of proteins with altered expression in stibogluconate-resistant L. infantum.

Protein Functional CategoryExpression Change in Resistant StrainNumber of ProteinsReference
Transcription and TranslationIncreasedNot specified urosario.edu.co
Lipid MetabolismIncreasedNot specified urosario.edu.co
Energy MetabolismIncreasedNot specified urosario.edu.co
Peroxisome BiogenesisIncreasedNot specified urosario.edu.co
Metal Acquisition and Metabolism (Iron)DecreasedNot specified urosario.edu.co

These molecular profiling studies are crucial for identifying potential biomarkers of drug resistance and for discovering new therapeutic targets to combat resistant Leishmania infections.

Genetic Mutation and Transfection Studies to Elucidate Resistance Mechanisms

The emergence of resistance to this compound (SSG) in Leishmania parasites has necessitated advanced molecular research to understand the underlying mechanisms. Genetic mutation and transfection studies have been pivotal in identifying and validating the genes responsible for conferring the resistance phenotype.

A primary mechanism of resistance involves ATP-binding cassette (ABC) transporters, which function as efflux pumps to remove the drug from the parasite cell. nih.govnih.govbioinformation.net Studies have identified specific ABC transporters, such as Multidrug-Resistant Protein A (MRPA or PGPA), that are overexpressed in resistant strains. nih.govcambridge.org Transfection studies, where the gene for MRPA is introduced into drug-sensitive parasites, have demonstrated that this single gene can confer resistance to antimony. nih.gov This process involves inserting the MRPA gene into a vector, which is then introduced into susceptible Leishmania cells. The subsequent growth of these transfected cells in the presence of Sb(III) (the active form of the drug) confirms that MRPA is sufficient to bestow resistance. nih.gov

Researchers have observed that resistance is not solely a parasite-driven phenomenon. Studies have shown that infection with SSG-resistant Leishmania donovani can induce the upregulation of host cell ABC transporters, specifically multidrug resistance-associated protein 1 (MRP1) and permeability glycoprotein (B1211001) (P-gp), in macrophages. nih.govasm.org This upregulation in the host cell leads to reduced intracellular accumulation of antimony, protecting the parasite within. nih.govasm.org

Further genetic analyses have revealed other key players in the resistance mechanism. Gene amplification, where the copy number of a specific gene increases, has been observed in SSG-resistant mutants. nih.gov In Leishmania tarentolae, step-by-step selection for SSG resistance led to the amplification of a novel locus, with the copy number directly relating to the level of resistance. nih.gov Another critical component is the parasite's thiol metabolism. The resistance mechanism often involves the conjugation of antimony to the parasite-specific thiol, trypanothione. nih.gov This conjugate is then either sequestered into an intracellular vesicle by the ABC transporter MRPA or expelled from the cell. nih.gov Sequencing studies on the γ-glutamylcysteine synthetase (γ-GCS) gene, which is crucial for the synthesis of glutathione (B108866) (a precursor to trypanothione), found no mutations between resistant and susceptible strains. nih.gov This indicates that resistance is linked to quantitative differences in gene expression rather than structural changes in the enzyme itself. nih.gov

The table below summarizes key genes and proteins identified through genetic studies and their roles in this compound resistance.

Gene/Protein FamilySpecific ExampleFunction in ResistanceMethod of Elucidation
ABC Transporters MRPA (PGPA), P-gp, MRP1Efflux of antimony-thiol conjugates; sequestration into vesicles. nih.govnih.govGene expression analysis, Transfection studies. nih.gov
Thiol Metabolism Enzymes γ-GCSIncreased production of thiols (glutathione, trypanothione) for drug conjugation and detoxification. nih.govGene expression analysis, Sequencing. nih.gov
Drug Activation/Uptake Aquaglyceroporin 1 (AQP1)Reduced expression or mutation decreases uptake of the active trivalent form of antimony (SbIII). nih.govGene expression analysis. frontiersin.org
Novel Loci Unnamed locus in L. tarentolaeGene amplification confers resistance; specific function under investigation.Step-by-step drug selection, Gene amplification analysis. nih.gov

These methodologies have pinpointed that resistance is a multifactorial process involving changes in drug uptake, increased efflux, and enhanced detoxification pathways, often arising from changes in gene expression and copy number rather than single point mutations in drug targets. acs.orgmdpi.com

Development and Evaluation of Novel Drug Delivery Systems

To overcome the challenges of toxicity and resistance associated with conventional this compound, research has focused on developing novel drug delivery systems. These systems aim to enhance the therapeutic efficacy of SSG by targeting the drug to infected macrophages, increasing its intracellular concentration, and reducing systemic side effects.

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate drugs like SSG. nih.gov Their natural tendency to be taken up by macrophages of the reticuloendothelial system—the primary host cells for Leishmania—makes them an ideal vehicle for targeted delivery. nih.gov

Research has demonstrated that the physicochemical properties of liposomes, such as surface charge, significantly influence their effectiveness. Cationic (positively charged) liposomes have shown particular promise. nih.gov Studies comparing cationic liposomes to neutral or anionic versions found that cationic formulations exhibited increased uptake by macrophages. nih.gov Furthermore, certain cationic lipids, such as those used in phosphatidylcholine-stearylamine (PC-SA) vesicles, possess direct leishmanicidal activity even without an encapsulated drug. nih.gov

A study optimizing a cationic liposomal formulation of SSG found that vesicles made with phosphatidylcholine (PC) and dimethyldioctadecylammonium (B77308) bromide (DDAB) were highly effective. nih.gov This formulation, PC-DDAB-SSG, successfully treated infections in BALB/c mice with both SSG-sensitive and SSG-resistant strains of L. donovani at a significantly lower dose than conventional SSG. nih.gov

The table below details the characteristics of various cationic liposomal formulations investigated for SSG delivery.

Cationic Lipid ComponentAverage Diameter (nm)Polydispersity IndexEfficacy
Cetyltrimethylammonium bromide (CTAB)252.0 ± 39.770.2 - 0.4Demonstrated leishmanicidal activity.
Decyltrimethylammonium bromide (DTAB)299.7 ± 23.760.2 - 0.4Demonstrated leishmanicidal activity.
Dimethyldioctadecylammonium bromide (DDAB)197.6 ± 10.250.2 - 0.4Most effective; chosen for further in vivo studies. nih.gov
Stearylamine (SA)303.8 ± 35.220.2 - 0.4Second most effective formulation. nih.gov
Dioleoyl-3-trimethylammonium-propane (DOTAP)240.3 ± 79.250.2 - 0.4Demonstrated leishmanicidal activity.

Data sourced from a study on cationic liposomal SSG. nih.gov

These findings underscore the potential of liposomal encapsulation, particularly with cationic lipids, to create more potent and targeted therapies for leishmaniasis, capable of overcoming established drug resistance. nih.gov

Nano-deformable liposomes (NDLs), also known as transfersomes, represent an advanced generation of lipid vesicles designed for enhanced penetration and cellular uptake. nih.govnih.gov These ultra-flexible vesicles can squeeze through pores much smaller than their own diameter, making them highly suitable for dermal and transdermal drug delivery. nih.govtandfonline.com

A key study focused on developing SSG-loaded NDLs for the topical treatment of cutaneous leishmaniasis. nih.govnih.govtandfonline.com The NDLs were formulated using a modified thin-film hydration method and optimized to achieve specific physicochemical properties conducive to skin penetration and macrophage uptake. nih.govresearchgate.net The optimized formulation exhibited favorable characteristics for a topical delivery system. nih.govtandfonline.com

Physicochemical PropertyOptimized ValueSignificance
Vesicle Size195.1 nmSmall size facilitates penetration into deeper skin layers. nih.govnih.govtandfonline.com
Polydispersity Index (PDI)0.158A low PDI value (<0.2) indicates a homogenous and monodisperse population of vesicles. nih.gov
Zeta Potential-32.8 mVHigh negative charge contributes to the physical stability of the formulation. nih.govnih.govtandfonline.com
Entrapment Efficiency35.26%Represents a significant encapsulation of the hydrophilic SSG drug. nih.govnih.govtandfonline.com

The anti-leishmanial activity of the SSG-NDLs was evaluated on an intramacrophage model of Leishmania tropica. The results showed a significantly lower IC₅₀ (the concentration required to inhibit 50% of the parasite's activity) for the NDL formulation compared to the free drug solution. nih.govresearchgate.net The SSG-NDLs had an IC₅₀ value approximately four times lower than that of the plain drug, indicating much higher potency. nih.govtandfonline.com In vivo studies confirmed the enhanced efficacy, with the NDL formulation effectively healing lesions and reducing the parasite burden in animal models. nih.govresearchgate.net This research demonstrates that NDLs can achieve targeted delivery of SSG to infected macrophages in the skin, providing a more effective treatment for cutaneous leishmaniasis. nih.govnih.govresearchgate.net

The primary goal of novel delivery systems for this compound is to alter its pharmacokinetic profile, directing the drug away from rapid renal clearance and towards infected tissues like the liver, spleen, and bone marrow. nih.govnih.gov Studies in animal models have been crucial in evaluating how these carriers affect tissue distribution and intracellular accumulation.

In BALB/c mice infected with L. donovani, the therapeutic effect of SSG was found to be highly organ-dependent. nih.gov When administered as a free drug, SSG significantly reduced parasite numbers in the liver but had little effect on parasites residing in the spleen or bone marrow. nih.gov However, when the same drug was delivered via liposomal or niosomal (non-ionic surfactant vesicles) formulations, it was significantly more effective at reducing liver parasite burdens, achieving approximately 99% suppression. nih.gov This indicates that these carrier systems effectively target the liver. nih.gov

Despite this success in the liver, even the carrier-mediated forms of the drug had minimal impact on parasite numbers in the spleen and bone marrow in the same study. nih.gov This highlights the challenge of delivering drugs to these deeper tissue sites.

Pharmacokinetic studies in healthy dogs using a specific niosomal formulation (SSG-NIV-dextran) provided further insight. nih.gov This formulation significantly altered the drug's behavior in the bloodstream compared to free SSG.

Pharmacokinetic ParameterFree SSGSSG-NIV-dextran FormulationImpact of Delivery System
Distribution Half-life (t₁/₂α)BaselineSignificantly IncreasedSlower distribution from blood to tissues. nih.gov
Elimination Half-life (t₁/₂β)Baseline4x LongerMarked delay in drug elimination from the body. nih.gov
Mean Residence TimeBaseline2x LongerDrug remains in the body for a longer duration. nih.gov

These results confirm that vesicular delivery systems can substantially increase the circulation time of antimony and enhance its delivery to reticuloendothelial organs like the liver. nih.gov For topical applications, nano-deformable liposomes (NDLs) have been shown to provide 10-fold higher skin retention in the deeper dermal layers compared to a plain drug solution, facilitating uptake by resident macrophages. nih.govtandfonline.com Qualitative uptake studies using fluorescently labeled NDLs confirmed that the vesicles were efficiently endocytosed by macrophages within 30 minutes of incubation, leading to intense intracellular fluorescence. researchgate.net This enhanced intracellular accumulation is a key factor in the improved efficacy of these advanced formulations.

Quantitative Structure-Activity Relationship (QSAR) Studies for Antileishmanial Agents (Including this compound Analogs)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug design to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov By identifying key physicochemical properties and structural features (molecular descriptors) that influence a drug's efficacy, QSAR models can predict the activity of new, unsynthesized molecules, thereby rationalizing the drug discovery process. nih.govnih.gov

While specific QSAR studies on this compound itself are complex due to its nature as a mixture of antimony-carbohydrate complexes rather than a single, defined molecule, the principles of QSAR are widely applied to the development of other small-molecule antileishmanial agents. nih.govresearchgate.net These studies provide a framework for how one might approach the design of improved antimonial analogs.

The general methodology of a QSAR study involves several steps:

Data Set Selection: A series of compounds with known biological activity (e.g., IC₅₀ values) against Leishmania is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), and transport properties (e.g., lipophilicity, polar surface area).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links a subset of the most relevant descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

For example, a QSAR study on a series of quinoxaline (B1680401) derivatives active against L. amazonensis successfully built a model that could predict the antileishmanial activity of new compounds. nih.gov The final model revealed that the activity was primarily dependent on two key descriptors:

E-HOMO (Energy of the Highest Occupied Molecular Orbital): An electronic descriptor related to the molecule's ability to donate electrons.

PSA (Polar Surface Area): A descriptor that influences membrane permeability and solubility. nih.gov

The resulting QSAR equation was: pIC₅₀ = -1.51 - 0.96 (E-HOMO) + 0.02 (PSA) nih.gov

This model demonstrated excellent statistical quality and predictive capacity, allowing researchers to accurately estimate the activity of a newly designed compound before its synthesis. nih.gov Similarly, another QSAR analysis on cinnamate (B1238496) ester analogues found that their antileishmanial activity was strongly correlated with polarity, with higher polarity generally leading to increased activity. nih.gov These studies highlight how QSAR can guide the rational design of new antileishmanial drugs by identifying the molecular properties that need to be optimized for enhanced efficacy.

Future Directions and Emerging Research Avenues

Continued Identification of Undetermined Molecular Targets

The precise molecular mechanisms of sodium stibogluconate (B12781985) are not fully elucidated, though it is understood to interfere with key metabolic pathways in Leishmania parasites. patsnap.com Future research is focused on identifying the full spectrum of its molecular targets to better understand its mode of action and to identify new pathways for therapeutic intervention.

Current research indicates that after reduction to its active trivalent form, Sb(III), the compound inhibits enzymes involved in nucleotide synthesis and thiol metabolism. patsnap.com This disruption of essential macromolecules is a key aspect of its antileishmanial activity. patsnap.com Specifically, the inhibition of glycolysis and fatty acid β-oxidation has been observed, leading to a decrease in the parasite's energy production in the form of ATP and GTP. nih.govwikipedia.org

Despite these findings, the complete array of molecular targets remains an active area of investigation. patsnap.com Advances in molecular biology and biochemistry are gradually uncovering the complex interactions between sodium stibogluconate and the Leishmania parasite. patsnap.com A deeper understanding of these interactions will be crucial for developing novel therapeutic strategies, not only for leishmaniasis but potentially for other parasitic diseases as well. patsnap.com

Further Elucidation of Precise Mechanisms of Prodrug Activation

This compound is a prodrug, meaning it is administered in an inactive pentavalent state (Sb(V)) and must be reduced to the toxic trivalent state (Sb(III)) to exert its parasiticidal effect. The exact site and mechanism of this activation process remain a subject of considerable debate and ongoing research.

Two primary models for this reduction have been proposed:

Macrophage-Dependent Reduction: This model suggests that the host's macrophages, which are infected by the Leishmania parasites, are involved in the reduction of Sb(V).

Intraparasitic Reduction: This model posits that the Leishmania parasite itself is responsible for the reduction of the prodrug.

Within the intraparasitic reduction model, there is further debate as to whether the process is enzymatic or non-enzymatic. Some studies suggest that non-enzymatic reduction can occur, while others have identified specific parasite enzymes that may be involved. Two such enzymes that have been identified are:

Thiol-dependent reductase (TDR1)

Arsenate reductase homologue (LmACR2)

The relative contributions of these enzymatic and non-enzymatic pathways, as well as the role of the host macrophage, are yet to be fully determined. Further elucidation of these precise mechanisms is a critical area of future research.

Innovative Strategies to Overcome Drug Resistance: Research and Development Initiatives

The increasing prevalence of resistance to this compound, particularly in regions like the Indian subcontinent, has necessitated the development of innovative strategies to maintain its therapeutic efficacy. nih.govresearchgate.net Research in this area is focused on several promising avenues.

One of the primary strategies being explored is combination therapy . By pairing this compound with other antileishmanial agents, researchers aim to enhance efficacy, reduce treatment duration, and slow the development of resistance. frontiersin.orgnih.gov Notable combination therapies that have been investigated or are in use include:

This compound and Paromomycin: This combination has been recommended as a first-line treatment for visceral leishmaniasis in East Africa. nih.gov

This compound and Rifampicin: This combination has shown promise in the treatment of post-kala-azar dermal leishmaniasis.

This compound and Allopurinol: This combination has been documented for use in complicated cutaneous leishmaniasis. patsnap.com

Another significant area of research is the development of novel drug delivery systems . Liposomal formulations of this compound have been shown to be effective against both sensitive and resistant strains of Leishmania donovani. nih.gov These formulations can improve drug targeting and reduce toxicity. nih.gov

Furthermore, immunotherapy is being explored as a complementary approach to chemotherapy. nih.gov Modulating the host's immune response could enhance the parasite-killing effects of this compound. nih.gov Continued research into the molecular mechanisms of resistance is also crucial for identifying new drug targets and developing next-generation therapies. frontiersin.org

Deeper Exploration of Antineoplastic Mechanisms and Potential Applications

Beyond its use as an antiparasitic agent, this compound has demonstrated potential as an antineoplastic (anti-cancer) agent. drugbank.comdermnetnz.org This activity is primarily attributed to its function as a potent inhibitor of protein tyrosine phosphatases (PTPs). nih.gov

PTPs are a family of enzymes that play a critical role in cellular signaling pathways that regulate cell growth, differentiation, and proliferation. In many cancers, these pathways are dysregulated. This compound has been shown to inhibit several key PTPs, including:

SHP-1 (Src homology region 2 domain-containing phosphatase-1) nih.gov

SHP-2 (Src homology region 2 domain-containing phosphatase-2) nih.gov

PTP1B (Protein tyrosine phosphatase 1B) nih.gov

By inhibiting these PTPs, this compound can augment the signaling of various cytokines and enhance anti-tumor immune responses. nih.govnih.gov For instance, it has been shown to synergize with interferon-alpha (IFN-α) to overcome resistance in various human cancer cell lines.

Recent research has also explored the use of this compound in recruiting and activating immune cells in the pleural fluid of pancreatic cancer patients, preparing the microenvironment for immunotherapy. nih.gov This suggests a role for the compound in modulating the tumor microenvironment to enhance the efficacy of other cancer treatments. nih.gov

The following table summarizes the inhibitory effects of this compound on key PTPs:

Protein Tyrosine PhosphataseEffect of this compoundPotential Antineoplastic Application
SHP-1Potent InhibitionAugmentation of cytokine responses, overcoming IFN-α resistance
SHP-2InhibitionOvercoming IFN-α resistance
PTP1BInhibitionModulation of cellular signaling pathways

Further research into the specific mechanisms of PTP inhibition by this compound and its effects on different cancer types could lead to the development of novel cancer therapies.

Development of Advanced Analytical and Characterization Methods for Antimonials

A significant challenge in the study of this compound is its complex and somewhat ambiguous chemical structure. It is not a single compound but rather a complex mixture of antimony compounds. nih.gov This complexity necessitates the development of advanced analytical and characterization methods to better understand its composition, metabolism, and interaction with biological systems.

Current and emerging analytical techniques for the speciation and characterization of antimonials include:

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a powerful technique for separating and quantifying different antimony species in biological and environmental samples. researchgate.net

Other Hyphenated Techniques: These include the coupling of chromatography with other sensitive detection methods like atomic absorption spectrometry (AAS) and atomic fluorescence spectrometry (AFS).

Frontal Chromatography (FC) coupled with ICP-MS: This novel approach offers a rapid and sensitive method for the speciation analysis of Sb(III) and Sb(V). mdpi.com

Ultrahigh-Resolution Mass Spectrometry: Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry can provide detailed information on the various antimony-containing molecules in a sample. nih.gov

These advanced analytical methods are crucial for addressing key challenges in antimonial research, such as:

Achieving quantitative extraction of antimony species from biological materials. rsc.org

Ensuring the stability and preservation of species during sample processing and analysis. rsc.org

Improving the chromatographic recovery of antimony compounds. rsc.org

Identifying and characterizing trace-level antimony species. rsc.org

Continued innovation in this area will provide a more detailed understanding of the pharmacology of this compound and aid in the development of improved antimonial drugs.

Q & A

Q. What is the biochemical mechanism of sodium stibogluconate against Leishmania parasites?

this compound disrupts parasite viability by inhibiting purine nucleoside triphosphate synthesis (ATP and GTP), impairing DNA, RNA, and protein synthesis in Leishmania promastigotes and amastigotes. Its pentavalent antimonial form binds to thiol groups in parasitic enzymes, including protein tyrosine phosphatases (PTPases), such as SHP-1, SHP-2, and PTP1B, which are critical for intracellular signaling and survival . Methodologically, researchers assess these effects using in vitro metabolic labeling (e.g., radiolabeled nucleotide incorporation assays) and enzyme inhibition studies at concentrations of 10–100 µg/mL .

Q. How is this compound synthesized, and what are its key structural characteristics?

this compound is synthesized by reacting gluconic acid with antimony pentoxide in the presence of sodium hydroxide, followed by alcohol precipitation. Its idealized formula is C12H35Na3O26Sb2\text{C}_{12}\text{H}_{35}\text{Na}_3\text{O}_{26}\text{Sb}_2, though its exact structure remains undefined due to variable polymerization states. Researchers use spectroscopic methods (e.g., NMR, mass spectrometry) and elemental analysis to characterize batches, ensuring consistency in experimental and clinical applications .

Q. What are the standard clinical protocols for this compound administration in leishmaniasis?

The drug is administered intravenously (15–20 mg/kg/day for 20–28 days) or intralesionally (0.1 mL/cm², repeated weekly). Dose adjustments are required for renal impairment, as the drug is renally excreted with a 6-hour half-life. Clinical trials in Yemen and India validate the 20-day regimen for pediatric visceral leishmaniasis, achieving >90% cure rates with monitored toxicity .

Advanced Research Questions

Q. How can researchers address conflicting data on this compound's cardiac toxicity in clinical studies?

Discrepancies arise from population heterogeneity (e.g., pre-existing cardiac conditions, age). Methodologically, stratified subgroup analyses and pharmacokinetic monitoring (e.g., ECG for QT prolongation, serum antimony levels) are critical. A 2002 audit demonstrated that toxicity is rare in young, healthy patients, supporting day-case administration protocols . Sensitivity analysis in epidemiological models further quantifies risk variability .

Q. What experimental models are used to investigate this compound resistance in Leishmania?

Resistance is studied using in vitro promastigote-amastigote transformation assays and in vivo BALB/c mouse models infected with field isolates (e.g., Indian L. donovani). Refractoriness correlates with reduced drug uptake and altered thiol metabolism. Researchers employ transcriptomic profiling (e.g., RNA-seq) and CRISPR-Cas9 gene editing to identify resistance markers like ATP-binding cassette (ABC) transporters .

Q. How can novel delivery methods, such as fractional CO₂ laser-assisted topical application, improve this compound efficacy?

A 2024 randomized trial compared intralesional injections with CO₂ laser + topical this compound in cutaneous leishmaniasis. Laser pretreatment enhanced drug penetration, reducing pain (VAS score: 2.1 vs. 7.8) and improving cosmetic outcomes (87% vs. 52% patient satisfaction). Methodologically, researchers quantify efficacy via lesion size reduction and histopathological clearance .

Q. What computational approaches reconcile variability in this compound's therapeutic outcomes across endemic regions?

Uncertainty and sensitivity analyses in mathematical models account for variables such as parasite load, host immune status, and drug pharmacokinetics. For example, Monte Carlo simulations predict treatment failure rates under differing adherence scenarios, guiding adaptive trial designs .

Methodological Considerations

Q. How do researchers optimize in vitro assays to evaluate this compound's immunomodulatory effects?

Macrophage infection models (e.g., L. donovani-infected J774 cells) are treated with this compound (10–100 µg/mL) to measure reactive oxygen species (ROS) and nitric oxide (NO) production via flow cytometry and Griess assay. Synergy with cytokines (e.g., IFN-α, GM-CSF) is assessed using proliferation assays (e.g., TF-1 cell lines) .

Q. What biomarkers are validated for monitoring this compound toxicity in clinical trials?

Key biomarkers include serum amylase (elevated in 80% of patients), creatinine, and ECG parameters (QT interval). Researchers use longitudinal sampling and mixed-effects models to correlate antimony levels with adverse events .

Q. How are pharmacodynamic interactions between this compound and host phosphatases characterized?

Isothermal titration calorimetry (ITC) and enzyme inhibition kinetics (e.g., KiK_i values for SHP-1/SHP-2) quantify drug-target binding. In vivo, macrophage-specific PTPase knockout mice clarify the role of host enzymes in drug efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium stibogluconate
Reactant of Route 2
Sodium stibogluconate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.